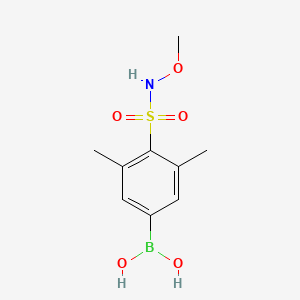

(4-(N-甲氧基磺酰基)-3,5-二甲苯基)硼酸

描述

(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid is a chemical compound with the molecular formula C9H14BNO5S and a molecular weight of 259.09 g/mol. It is used in the field of life sciences .

Molecular Structure Analysis

The molecular structure of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid consists of 9 carbon atoms, 14 hydrogen atoms, 1 boron atom, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom. The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 450.4±55.0 °C at 760 mmHg .Physical And Chemical Properties Analysis

(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid has a molecular weight of 259.09 g/mol. It has a density of 1.4±0.1 g/cm3 and a boiling point of 450.4±55.0 °C at 760 mmHg .科学研究应用

在四芳基五硼酸酯中的形成

化合物(4-(N-甲氧基磺酰基)-3,5-二甲苯基)硼酸在形成新的四芳基五硼酸酯中起作用。在一项研究中,与该化合物的反应导致形成具有四芳基五硼酸酯的阳离子铑配合物,这些配合物已被表征其化学性质(Nishihara、Nara 和 Osakada,2002 年)。

芳基硼酸中的铃木反应

这种硼酸参与铃木反应。在一项研究中,3,5-二甲苯基溴化镁与三异丙基硼酸酯反应生成 3,5-二甲苯基硼酸和双(3,5-二甲苯基)硼酸。建立了双(3,5-二甲苯基)硼酸的清洁制备条件,从而实现了有效的铃木交叉偶联条件(Winkle 和 Schaab,2001 年)。

多功能化合物结构研究

在另一项研究中,制备了(4-(N-甲氧基磺酰基)-3,5-二甲苯基)硼酸的衍生物以研究多功能化合物的结构。分析了这些化合物在传感、蛋白质操作和生物标记等应用中的潜力(Zhang 等人,2017 年)。

硼酸酯大环化学中的作用

这种硼酸已被用于创建大环化合物。一项研究描述了从这种硼酸衍生的四聚体大环化合物的合成及其结构分析。此类化合物在包括有机金属化学在内的各个领域具有潜在应用(Fárfan 等人,1999 年)。

催化应用

硼酸的催化性能,包括 (4-(N-甲氧基磺酰基)-3,5-二甲苯基)硼酸,已得到研究。硼酸可以在温和条件下活化羟基官能团,以促进转化为有用的产物。这在各种有机反应中都有影响,包括酰胺的形成和环加成反应(Hall,2019 年)。

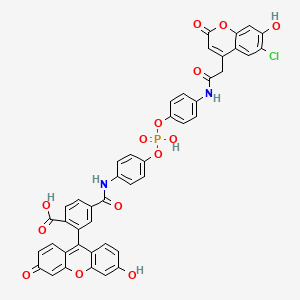

荧光化学传感器开发

硼酸,包括这种特定化合物,因其在荧光化学传感器开发中的作用而受到研究。这些化学传感器可以检测各种物质,从碳水化合物到生物活性物质,在疾病预防、诊断和治疗中发挥着至关重要的作用(Huang 等人,2012 年)。

安全和危害

The safety data sheet for (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid indicates that it is classified as having acute toxicity when ingested (Category 4, H302) according to the 29 CFR 1910 (OSHA HCS) . It is recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area .

作用机制

Target of Action

The primary target of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid is the glycan chains of antibodies . The compound has a receptor-like ability, which allows it to bind to these targets .

Mode of Action

(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid interacts with its targets through a dynamic covalent interaction . This interaction involves the boronic acid moiety of the compound and the 1,2 and 1,3- cis -diols motifs of carbohydrates .

Biochemical Pathways

The compound affects the biochemical pathways involving the glycan chains of antibodies . By binding to these chains, it can influence the function of the antibodies . .

Result of Action

It is known that the compound can be used for the selective detection of sulfur-containing metabolites in in vitro models .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .

属性

IUPAC Name |

[4-(methoxysulfamoyl)-3,5-dimethylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO5S/c1-6-4-8(10(12)13)5-7(2)9(6)17(14,15)11-16-3/h4-5,11-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNARTGXCBIVRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)S(=O)(=O)NOC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1434138.png)

![endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B1434139.png)

![1-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B1434140.png)

![N-[3-(3-oxobutanoyl)phenyl]acetamide](/img/structure/B1434143.png)

![[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1434145.png)

![2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1434147.png)

![2-[2,4-dichloro-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B1434148.png)

![4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1434156.png)

![4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434157.png)